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Toxicity Profile and NOAEL of Fulvic Acid

A comprehensive toxicological assessment provides systematic data on genotoxicity and repeated-dose oral

toxicity, conducted in accordance with OECD and FDA standards [1]. The key findings are summarized in

the table below.

Test
Category

Test
Performed

Test System Doses/Concentrations Key Findings

Acute Oral
Toxicity

Single-dose
study

Mice & Rats
(SD/ICR)

5,000 mg/kg BW (limit
dose)

No mortality or toxic
effects observed. LD50

> 5,000 mg/kg [1].

Genotoxicity Bacterial

Reverse
Mutation Test

(Ames Test)

S.
typhimurium
TA98, TA100,

TA1535,
TA1537

Not specified No significant increase

in revertant colonies
[1].

In vitro
Mammalian

Mammalian
cells

Not specified No significant
clastogenic activity [1].
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Test
Category

Test
Performed

Test System Doses/Concentrations Key Findings

Chromosome
Aberration Test

In vivo
Mammalian

Erythrocyte
Micronucleus

Test

ICR mice 1,250, 2,500, 5,000
mg/kg

No significant increase
in micronucleated

polychromatic
erythrocytes [1].

In vivo Sperm

Shape
Abnormality

Test

ICR mice 1,250, 2,500, 5,000

mg/kg

No significant induction

of sperm shape
abnormalities [1].

Subchronic
Oral Toxicity
(60-day)

60-day

repeated dose
study

SD rats 0 (control), 200, 1,000,

5,000 mg/kg/day

NOAEL: 5,000
mg/kg/day (highest
dose tested). No

adverse effects on
body weight, feed

consumption, clinical
signs, hematology,

clinical chemistry,
organ weights, or

histopathology [1].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, the methodologies for the key experiments

cited above are outlined below.

Acute Oral Toxicity Test

Objective: To determine the lethal dose (LD50) and identify any signs of acute toxicity after a single
administration.
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Guidelines: OECD Guidelines for the Testing of Chemicals No. 423 and 425 [1].

Animals: Specific pathogen-free (SPF) ICR mice and SD rats (8 weeks old), 10 males and 10
females per species [1].

Test Article Administration: A single oral gavage dose of 5,000 mg/kg BW of FA suspension
(prepared with 0.5% carboxymethylcellulose sodium, CMC-Na). The control group received an equal

volume of 0.5% CMC-Na [1].
Observation Period: 14 days.

Parameters Monitored:
Cage-side observations: Skin and fur, eyes, mucous membranes, respiratory patterns,

autonomic effects (e.g., salivation), gait, posture, and central nervous system effects (e.g.,
tremors, convulsions) [1].

Mortality: Time of death recorded precisely if it occurred [1].
Anatomical Pathology: All surviving animals were euthanized on day 14 for gross anatomical

observation [1].

Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of FA in bacterial strains.
Guidelines: FDA's Good Laboratory Practice (GLP) guidelines [1].

Test Strains: Salmonella typhimurium TA98, TA100, TA1535, TA1537 [1].
Metabolic Activation: Tests were performed both with and without metabolic activation using

phenobarbital/benzoflavone-induced rat liver S9 fraction [1].
Positive Controls:

2-Aminofluorene and sodium azide were used as reference mutagens [1].
Procedure: The standard plate incorporation or pre-incubation method was employed. The number of

revertant colonies per plate was counted and compared to the control [1].

Subchronic 60-Day Oral Toxicity Study

Objective: To evaluate the toxic effects after repeated daily oral administration over 60 days and

determine the No-Observed-Adverse-Effect-Level (NOAEL).
Animals: SPF SD rats (80-100 g), randomly divided into four groups (10 females and 10 males per

group) [1].
Dose Groups: 0 (control, 0.5% CMC-Na), 200, 1,000, and 5,000 mg FA/kg BW/day [1].

Administration: Daily oral gavage for 60 consecutive days [1].
Parameters Monitored:

Clinical Observations: Daily for mortality and morbidity. Posture, skin/fur, eyes, mucous
membranes, and behavior were assessed [1].
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Functional Observation Battery (FOB): Conducted during the final week to evaluate general

physical condition, response to handling, sensory reactions, grip strength, and motor activity [1].
Body Weight and Feed Consumption: Recorded every five days [1].

Hematology and Clinical Chemistry: Analyzed from blood samples collected after an
overnight fast at the 30th and 60th day. A Coulter HmX Hematology Analyzer and Synchron

Clinical System CX4 were used [1].
Necropsy and Histopathology: After 60 days, animals were sacrificed. Organs were rapidly

collected, weighed, and preserved for histopathological examination [1].

Workflow of the Comprehensive Toxicological
Assessment

The following diagram illustrates the strategic workflow of the battery of toxicological tests performed to

establish the safety profile of Fulvic Acid.
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Initial Screening

Definitive Study

Fulvic Acid (FA)
Toxicological Assessment

Acute Oral Toxicity
(Single dose: 5000 mg/kg)Genotoxicity Battery

60-Day Subchronic Study
(SD Rats)

No acute toxicity
or mortality

Ames Test
(S. typhimurium strains)

In vitro Chromosome
Aberration Test

In vivo Micronucleus
Test (Mice)

In vivo Sperm Shape
Abnormality Test

No genotoxic
effects observed

Dose Groups:
0, 200, 1000, 5000 mg/kg/day

Parameters Monitored

Body Weight
& Food Intake

Clinical Signs
& FOB

Hematology
& Clinical Chemistry

Organ Weights
& Histopathology

NOAEL Established:
5000 mg/kg/day

No adverse effects
at any dose

Click to download full resolution via product page

Workflow of the toxicological studies establishing the safety profile of Fulvic Acid.

Additional Safety Considerations for Researchers
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While the core toxicology data is strong, you should be aware of these factors in your research context:

Potential for Contamination: Fulvic acid is a natural product, and its purity is highly source-
dependent. Some commercial supplements have been found to contain elevated levels of heavy
metals like lead and arsenic [2] [3]. Rigorous quality control and sourcing from reputable suppliers
are critical for research and any potential product development.

Drug-Herb Interactions: Evidence suggests that fulvic acid may interact with certain medications. It
may increase the risk of bleeding when taken with anticoagulants (e.g., warfarin) or antiplatelet drugs

[3]. This is an important consideration for designing clinical trials.
Dual Pro- and Anti-inflammatory Activity: Fulvic acid exhibits complex immunomodulatory

properties. While it shows anti-inflammatory benefits, it may also stimulate the immune system, which
could be a concern for individuals with autoimmune conditions [2].

Knowledge Gaps and Research Opportunities

The existing data, while reassuring, highlights several areas where further investigation is needed:

Pharmacokinetics (ADME): A detailed understanding of how fulvic acid is absorbed, distributed,
metabolized, and excreted in humans is lacking. Studies investigating its bioavailability, plasma

concentration, and metabolic pathways are necessary.
Long-Term Chronic Toxicity and Carcinogenicity: The 60-day study establishes a good

subchronic safety profile, but studies of longer duration (e.g., 6-12 months) and carcinogenicity
bioassays are required for a complete safety assessment.

Specific Human Clinical Trials: Most beneficial claims (e.g., for cognitive health, skin conditions) are
supported by preliminary or in vitro studies [4] [5] [6]. Robust, well-designed clinical trials are needed

to confirm efficacy and safety in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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